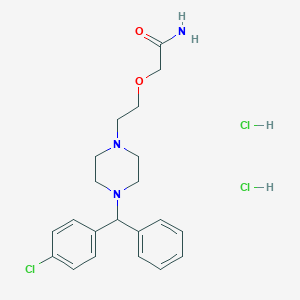

Cetirizine amide dihydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26;;/h1-9,21H,10-16H2,(H2,23,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDFTQNLTBVBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049052 | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200707-85-3 | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200707853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine amide dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETIRIZINE AMIDE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RX79524H2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: Cetirizine Amide Dihydrochloride

Structural Elucidation, Synthesis Pathways, and Analytical Profiling of EP Impurity A

Abstract

Cetirizine Amide Dihydrochloride (Impurity A) represents a critical quality attribute in the manufacturing of Cetirizine dihydrochloride, a second-generation H1-antagonist. As the primary intermediate of the nitrile hydrolysis pathway, its presence indicates incomplete reaction kinetics or specific degradation vectors. This guide provides a comprehensive technical breakdown of the molecule’s architecture, its formation mechanisms, and validated protocols for its synthesis and analytical separation.

Molecular Architecture & Identity

Cetirizine Amide differs from the parent API (Cetirizine) by a single functional substitution: the terminal carboxylic acid is replaced by a primary amide. This modification significantly alters the pKa and solubility profile, necessitating specific chromatographic conditions for separation.

Chemical Identification

| Attribute | Specification |

| Common Name | Cetirizine Amide Dihydrochloride |

| Pharmacopeial Ref. | EP Impurity A; USP Related Compound A |

| IUPAC Name | 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide dihydrochloride |

| CAS Number | 200707-85-3 (Dihydrochloride) / 303-26-4 (Free Base) |

| Molecular Formula | C₂₁H₂₆ClN₃O₂[1][2][3][4][5][6][7] · 2HCl |

| Molecular Weight | 460.82 g/mol (Salt) / 387.90 g/mol (Free Base) |

| Chiral Center | One (Benzylic carbon). Typically racemic in synthesis, though Levocetirizine production requires chiral control. |

Structural Visualization

The following diagram illustrates the core pharmacophore and the specific amide termination that defines this impurity.

Genesis: Mechanisms of Formation

Understanding the origin of Cetirizine Amide is essential for process control. It arises primarily through two vectors: Arrested Hydrolysis (Synthetic Process Impurity) or Amidation (Degradation).

The Hydrolysis Pathway (Process Related)

Commercial synthesis of Cetirizine often proceeds via the hydrolysis of Cetirizine Nitrile. The reaction converts the nitrile (-CN) to the acid (-COOH) via an amide intermediate (-CONH₂). If the reaction is terminated prematurely or the pH/temperature is insufficient, the amide remains as a contaminant.

Degradation Pathway

While less common than process formation, Cetirizine API can degrade back to the amide under extreme stress conditions (e.g., presence of ammonia or specific catalytic contaminants), though oxidative degradation to N-oxide is more prevalent.

Analytical Characterization Strategies

Differentiating the Amide from the Acid (API) requires exploiting the difference in polarity and acid-base behavior. The Amide is neutral at the terminus, whereas the API is acidic.

HPLC Method Parameters (Reverse Phase)

The following method is validated for the separation of Impurity A from the main peak.

| Parameter | Condition | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard hydrophobic retention. |

| Mobile Phase A | 0.05 M KH₂PO₄ (pH 3.0 - 3.5) | Acidic pH suppresses silanol activity and keeps piperazine protonated. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Mode | Isocratic or Gradient | Gradient preferred for resolving multiple impurities (A, B, C). |

| Detection | UV @ 230 nm | Max absorption for the chlorobenzhydryl chromophore. |

| Retention | Amide elutes after Cetirizine | The Amide is less polar (lacks ionized COO-) than the API, increasing retention on C18. |

NMR Spectroscopy Profile

Proton NMR (

-

Solvent: DMSO-d6

-

Key Signals:

- 7.2–7.5 ppm (Multiplet): Aromatic protons (Chlorophenyl/Phenyl).

- 3.8–4.2 ppm (Singlet/Broad): Ethoxy protons.

-

7.0 & 7.5 ppm (Broad Singlets): Distinctive

Experimental Protocol: Synthesis of Reference Standard

For researchers requiring a high-purity reference standard of Impurity A for method validation, the following protocol outlines the controlled partial hydrolysis of the nitrile precursor.

Safety: Work in a fume hood. Reagents are corrosive and irritants.

Reagents Required

-

Cetirizine Nitrile (1-[4-chlorobenzhydryl]piperazine derivative).

-

Sulfuric Acid (90%) or Potassium Hydroxide (KOH).

-

Dichloromethane (DCM) for extraction.

-

HCl gas or ethereal HCl for salt formation.

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 g of Cetirizine Nitrile in 50 mL of tert-butanol (or similar solvent to modulate temperature).

-

Hydrolysis Initiation:

-

Acid Route: Add 5 mL concentrated H₂SO₄ dropwise at 0°C. Warm to 40°C.

-

Alkaline Peroxide Route (Milder): Add KOH (2 eq) and H₂O₂ (30%, 5 eq) at room temperature.

-

-

Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The Nitrile spot (

) will disappear, replaced by the Amide ( -

Quenching: Pour mixture into ice water (200 mL).

-

Extraction: Extract the free base with DCM (3 x 50 mL). Wash organic layer with brine and dry over Na₂SO₄.

-

Salt Formation:

-

Evaporate DCM to obtain the oily free base.

-

Redissolve in minimal acetone/ethanol.

-

Bubble dry HCl gas or add 2M HCl in ether until precipitation occurs.

-

-

Purification: Recrystallize from Ethanol/Diethyl Ether to obtain white crystalline solid.

References

-

European Directorate for the Quality of Medicines (EDQM). Cetirizine Dihydrochloride Monograph 1084. European Pharmacopoeia (Ph.[8][9] Eur.).

-

United States Pharmacopeia (USP). Cetirizine Hydrochloride: Related Compound A. USP-NF Online.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5311236 (Cetirizine Amide).

-

Jires, J. et al. (2012). Synthesis and impurity profiling of cetirizine.[8] Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for hydrolysis pathway).

-

ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.

Sources

- 1. veeprho.com [veeprho.com]

- 2. WO2009147389A2 - Processes for the synthesis of levocetirizine and intermediates for use therein - Google Patents [patents.google.com]

- 3. 盐酸西替利嗪 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cetirizine Dihydrochloride - LKT Labs [lktlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. Cetirizine impurity A CRS | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to Cetirizine Amide Dihydrochloride: Physicochemical Properties, Synthesis, and Analytical Characterization

This guide provides a comprehensive technical overview of cetirizine amide dihydrochloride, a significant derivative of the well-characterized second-generation antihistamine, cetirizine. We will delve into its core molecular attributes, discuss its synthesis from the parent compound, and present validated analytical methodologies for its identification and quantification. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for research, quality control, or formulation purposes.

Introduction: Contextualizing Cetirizine and its Amide Derivative

Cetirizine is a potent and selective H1-receptor antagonist widely used for the symptomatic relief of allergic rhinitis and chronic urticaria.[1][2] As a second-generation antihistamine, it is designed to have minimal sedative effects due to its limited ability to cross the blood-brain barrier.[3][4] Cetirizine is a zwitterionic molecule at physiological pH, a characteristic that influences its pharmacokinetic profile.[2][4]

The subject of this guide, cetirizine amide dihydrochloride, is a primary amide derivative of cetirizine. In pharmaceutical development, the conversion of a carboxylic acid to an amide can be a strategic step to modify a molecule's physicochemical properties, such as solubility and stability, or to facilitate specific manufacturing processes like chiral separation.[5] Cetirizine amide is a key intermediate and a potential process-related impurity in the synthesis of cetirizine, making its characterization essential for drug quality and safety.[6][7]

Core Physicochemical Properties

A thorough understanding of the molecular formula and weight is foundational for all subsequent analytical and chemical work. The properties of cetirizine amide dihydrochloride are distinct from its more common parent compound, cetirizine dihydrochloride.

| Property | Cetirizine Amide Dihydrochloride | Cetirizine Dihydrochloride (for comparison) |

| Synonym | 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetamide Dihydrochloride | (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1- piperazinyl] ethoxy]acetic acid, dihydrochloride[8] |

| CAS Number | 200707-85-3 | 83881-52-1[1] |

| Molecular Formula | C21H26ClN3O2·2HCl | C21H25ClN2O3·2HCl[8] |

| Molecular Weight | 460.82 g/mol | 461.81 g/mol [8] |

| Appearance | White to off-white powder (Expected) | White, crystalline powder[8] |

| Solubility | Expected to be soluble in water | Soluble in water[8][9] |

The free base form of cetirizine amide has a molecular formula of C21H26ClN3O2 and a molecular weight of 387.9 g/mol .[10][11][12]

Synthesis and Logical Relationships

The formation of cetirizine amide is a direct chemical modification of the carboxylic acid moiety of cetirizine. This conversion is a critical step, often employed in the large-scale synthesis of enantiomerically pure levocetirizine, the (R)-isomer of cetirizine which holds the majority of the pharmacological activity.[1][5]

Synthetic Pathway from Cetirizine

The most direct synthesis route involves the activation of the carboxylic acid group of cetirizine, followed by amidation. A common laboratory and industrial method is the conversion of the carboxylic acid to an acid chloride, which then readily reacts with ammonia to form the primary amide.[5]

Key Steps:

-

Acid Chloride Formation: Cetirizine dihydrochloride is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[5]

-

Amidation: The resulting acid chloride intermediate is then reacted with ammonia (NH₃) to form cetirizine amide.[5]

-

Salt Formation: The amide free base is then treated with hydrochloric acid to yield the stable dihydrochloride salt.

Caption: Synthetic pathway for Cetirizine Amide Dihydrochloride from Cetirizine.

Analytical Characterization and Methodologies

The accurate identification and quantification of cetirizine amide dihydrochloride, whether as a synthesized intermediate or a potential impurity in cetirizine drug substance, is critical. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[6][13]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

An HPLC method is essential for separating cetirizine, its amide derivative, and other process-related impurities.[6][14] The United States Pharmacopeia (USP) provides standardized procedures for the analysis of organic impurities in cetirizine hydrochloride, which can be adapted for this purpose.[13]

Experimental Protocol: HPLC Method for Impurity Analysis

This protocol is based on established methods for cetirizine and its impurities.[14][15]

-

Chromatographic System:

-

Mobile Phase Preparation:

-

Prepare a filtered and degassed mixture of a buffer solution and an organic modifier. A common mobile phase consists of a phosphate buffer and acetonitrile. For example, a mixture of 0.05 M potassium dihydrogen phosphate and acetonitrile (e.g., in a 60:40 v/v ratio), with the pH adjusted to around 3.5-5.5.[14][15]

-

-

Standard and Sample Solution Preparation:

-

Standard Solution: Prepare a standard solution of Cetirizine Amide Dihydrochloride reference standard in the mobile phase at a known concentration (e.g., 5 µg/mL).

-

Test Solution: Accurately weigh and dissolve the cetirizine dihydrochloride drug substance in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.[13]

-

-

Analysis Procedure:

-

Inject the standard and test solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

Identify the cetirizine amide peak in the test solution by comparing its retention time with that of the standard solution.

-

Calculate the concentration of the impurity based on the peak area response relative to the standard or by using the principle of external standards.

-

Sources

- 1. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Cetirizine Amide | CAS 83881-37-2 | Research Compound [benchchem.com]

- 8. drugs.com [drugs.com]

- 9. Cetirizine Dihydrochloride - LKT Labs [lktlabs.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. Cetirizine amide | C21H26ClN3O2 | CID 3068840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. shimadzu.com [shimadzu.com]

- 14. ovid.com [ovid.com]

- 15. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Properties and Physicochemical Profiling of Cetirizine Amide Dihydrochloride

The following is an in-depth technical guide on the solubility properties and physicochemical behavior of Cetirizine Amide Dihydrochloride . This document is structured for researchers and process chemists, focusing on the critical role this compound plays as a key intermediate and impurity (Impurity A) in the synthesis of Cetirizine.

Executive Summary & Compound Identity

Cetirizine Amide Dihydrochloride is the hydrochloric acid salt of the primary amide derivative of Cetirizine. In pharmaceutical development, it serves two critical roles:

-

Key Intermediate: It is the penultimate precursor in the "Acid Chloride Pathway" (Pathway B) for Cetirizine synthesis.

-

Critical Impurity: Designated as Impurity A (EP) or Related Compound C (USP), it is a process-related impurity that must be strictly controlled.[1]

Understanding its solubility profile is essential for two opposing goals: isolating it as a pure reference standard and purging it during the final crystallization of the Active Pharmaceutical Ingredient (API), Cetirizine Dihydrochloride.

| Property | Detail |

| Chemical Name | (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide dihydrochloride |

| CAS Number | 200707-85-3 (Salt) / 83881-37-2 (Free Base) |

| Molecular Formula | C₂₁H₂₆ClN₃O₂[1][2] · 2HCl |

| Molecular Weight | 460.82 g/mol |

| Physical State | White to off-white crystalline powder |

| pKa (Calculated) | ~2.9 (Piperazine N), ~8.3 (Piperazine N), Amide is non-ionizable in physiological range |

Solubility Profile in Organic Solvents

The solubility behavior of Cetirizine Amide Dihydrochloride is governed by its ionic nature. Unlike its free base counterpart (which is soluble in non-polar organics like toluene), the dihydrochloride salt exhibits high polarity, making it soluble in protic solvents and insoluble in non-polar hydrocarbons and ketones.

Qualitative Solubility Matrix

The following data synthesizes process development findings and crystallographic isolation techniques.

| Solvent Class | Specific Solvent | Solubility Rating | Process Implication |

| Polar Protic | Water | Freely Soluble (>100 mg/mL) | Primary solvent for hydrolysis; difficult to extract from without pH adjustment.[1] |

| Polar Protic | Methanol | Soluble | Used for spectroscopic analysis and salt formation.[1] |

| Polar Aprotic | DMSO / DMF | Soluble | Ideal for preparing analytical stock solutions (NMR/HPLC).[1] |

| Ketones | Acetone / MEK | Practically Insoluble | Critical Anti-solvent. Used to precipitate the salt from aqueous/alcoholic solutions.[1] |

| Chlorinated | Dichloromethane | Sparingly Soluble | The Free Base is soluble; the Salt is not. This switch is used for extraction. |

| Hydrocarbons | Toluene / Heptane | Insoluble | Used to wash away non-polar impurities from the solid salt. |

The "Solubility Switch" Mechanism

A critical aspect of Cetirizine purification is the solubility differential between the Free Base and the Salt forms.

-

Free Base Amide: Highly soluble in Toluene .[1] This allows the intermediate to be crystallized and purified from the reaction mixture (removing inorganic salts).[3]

-

Amide Salt (2HCl): Insoluble in Toluene but soluble in Water .[1]

-

Differentiation from API: Both Cetirizine 2HCl (API) and Cetirizine Amide 2HCl (Impurity) share similar solubility profiles (Soluble in Water, Insoluble in Acetone).[1] This makes separation after salt formation difficult, necessitating high-performance purification (e.g., Preparative HPLC) or strict control at the free-base stage.[1]

Experimental Protocols for Solubility Determination

To generate precise quantitative data (Mole Fraction vs. Temperature), the following self-validating protocols are recommended.

Protocol A: Gravimetric Shake-Flask Method (Equilibrium Solubility)

Objective: Determine saturation solubility in various organic solvents at 25°C.

-

Preparation: Add excess Cetirizine Amide 2HCl (approx. 200 mg) to 2 mL of the target solvent (e.g., Methanol, Acetone, Toluene) in a borosilicate glass vial.

-

Equilibration: Seal and agitate at 25°C ± 0.1°C for 24 hours using a thermostatic shaker.

-

Verification: Visually confirm the presence of undissolved solid (sediment) to ensure saturation. If fully dissolved, add more solid.

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated).[1]

-

Quantification:

-

Gravimetric: Evaporate a known volume (1 mL) of filtrate to dryness under nitrogen/vacuum. Weigh the residue.

-

HPLC (Preferred): Dilute the filtrate with Mobile Phase and quantify against a reference standard.

-

Protocol B: HPLC Quantification Method

Rationale: Due to the UV-active chlorobenzhydryl group, HPLC provides higher specificity than gravimetry, especially for low-solubility solvents.[1]

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.[1]

-

Mobile Phase: Acetonitrile : Buffer (pH 2.5 Phosphate) [40:60 v/v].[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Retention Time: Amide typically elutes after Cetirizine acid due to lack of the polar carboxylate group.

Purification & Isolation Logic

The following diagram illustrates the solubility-driven workflow used to synthesize the Amide intermediate and subsequently isolate it (as a standard) or hydrolyze it (to API).

Figure 1: Solubility-driven purification workflow distinguishing between API synthesis and Impurity Standard isolation.

Thermodynamic Interpretation

In the absence of empirical mole fraction data for specific binary mixtures, the solubility of Cetirizine Amide Dihydrochloride can be modeled using the General Solubility Equation (GSE) for salts.

The solubility (

-

High

Solvents (Water, DMSO): Favorable ion-dipole interactions stabilize the dissociated ions ( -

Low

Solvents (Acetone, Toluene): The lattice energy of the crystal structure dominates. The ionic lattice is too stable to be broken by weak van der Waals forces, resulting in negligible solubility.

Practical Application: To maximize yield of the Amide 2HCl salt, dissolve the free base in a minimum volume of Methanol (medium

References

-

Opalka, C. J., et al. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development. Link[1]

-

European Pharmacopoeia (Ph.[1][5] Eur.) . Cetirizine Dihydrochloride Monograph. Impurity A (Cetirizine Amide).[1][3][6][7][8] Link[1]

-

United States Pharmacopeia (USP) . Cetirizine Hydrochloride Related Compound C. Link[1]

-

Narkedimilli, J., et al. (2016).[9][10] Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride. Asian Journal of Chemistry. Link

-

BenchChem Technical Guide . Solubility and Stability Profile of Cetirizine Amide. Link

Sources

- 1. Cetirizine-d8 Dihydrochloride | LGC Standards [lgcstandards.com]

- 2. Cetirizine USP Related Compound A DiHCl | Axios Research [axios-research.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cetirizine Amide | CAS 83881-37-2 | Research Compound [benchchem.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. globalchemmall.com [globalchemmall.com]

- 8. EP1628964A1 - 2-[2-[4-[(4-chlorophenyl) phenylmethyl] -1-piperazinyl] ethoxy] acetic acid monohydrochloride as anti-allergenic compound and process for its production - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. asianpubs.org [asianpubs.org]

Identification of Cetirizine Impurity A in pharmaceutical formulations

Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals.

Executive Summary

In the development of Cetirizine dihydrochloride formulations, the control of Impurity A (Chlorbenzhydryl piperazine) is a critical quality attribute. Unlike random process impurities, Impurity A represents both a starting material residue and a primary degradation product formed via N-dealkylation.

This guide moves beyond standard pharmacopeial monographs to provide a modernized, robust analytical strategy. It addresses the specific challenges of separating the highly polar piperazine core of Impurity A from the parent molecule and offers a self-validating protocol to prevent common "peak distortion" errors caused by diluent mismatch.

Molecular Identity & Mechanistic Origin

Cetirizine Impurity A is chemically defined as (RS)-1-[(4-chlorophenyl)phenylmethyl]piperazine .[1][2][3]

-

Molecular Formula:

[1][2][4] -

Molecular Weight: 286.80 g/mol

-

Role: Synthesis Intermediate & Degradation Product.[1]

The Degradation Pathway (N-Dealkylation)

Cetirizine contains an ethoxyacetic acid side chain attached to a piperazine ring. Under stress conditions—specifically acidic hydrolysis or oxidative stress—this side chain is cleaved (N-dealkylation), reverting the molecule to its piperazine core (Impurity A).

Expert Insight: This pathway is reversible in synthesis but irreversible in formulation degradation. The presence of Impurity A in a finished dosage form usually indicates hydrolytic instability or poor API purification.

Regulatory Landscape & Thresholds[2][6]

Compliance requires adherence to ICH Q3B(R2) guidelines for impurities in new drug products.[5] Because Impurity A is a known degradant, it must be monitored throughout the shelf-life of the product.

| Parameter | Threshold (Daily Dose < 10 mg) | Threshold (Daily Dose 10 mg - 100 mg) |

| Reporting Threshold | 0.1% | 0.05% |

| Identification Threshold | 1.0% or 5 µg TDI | 0.5% or 20 µg TDI |

| Qualification Threshold | 1.0% or 50 µg TDI | 0.5% or 200 µg TDI |

*TDI: Total Daily Intake. Whichever is lower.

Analytical Strategy: The "Self-Validating" Protocol

Traditional pharmacopeial methods (USP/Ph. Eur.) often utilize silica columns (L3) with high-salt buffers, resulting in long run times (>15 mins) and poor column life. The following protocol utilizes a modernized Reverse Phase (RP-HPLC) approach compatible with LC-MS, ensuring specificity and speed.

Method Principle

Impurity A is significantly more hydrophobic than Cetirizine (which has a carboxylic acid tail). However, the basic nitrogen on the piperazine ring causes severe peak tailing on standard C18 columns.

-

Solution: Use of a chaotic agent (Tetrabutylammonium hydrogen sulfate - TBAHS) or a HILIC mode is common, but a high-purity C18 column with embedded polar groups allows for separation without ion-pairing reagents, making the method MS-compatible.

Experimental Protocol (SOP Format)

Objective: Quantify Impurity A with resolution > 2.0 from the main peak.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Ammonium Formate (volatile buffer for MS compatibility)

-

Formic Acid

Chromatographic Conditions:

| Parameter | Setting |

| Column | C18 with Polar Embedded Group (e.g., Waters Symmetry Shield or equivalent), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile : Methanol (50:50) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Max absorption for chlorobenzene moiety) |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

| 0.0 | 80 | 20 | Equilibration |

| 5.0 | 80 | 20 | Isocratic hold for Cetirizine |

| 15.0 | 20 | 80 | Elution of Impurity A (Hydrophobic) |

| 20.0 | 80 | 20 | Re-equilibration |

Analytical Workflow Diagram

Structural Elucidation & Validation

To confirm that the peak eluting at the specific Relative Retention Time (RRT ~2.5 to 3.0 depending on column) is indeed Impurity A, LC-MS validation is required.

Mass Spectrometry Signature:

-

Cetirizine (Parent): ESI (+) m/z = 389.2

-

Impurity A: ESI (+) m/z = 287.1

Interpretation: The loss of 102 Da corresponds exactly to the ethoxyacetic acid moiety (

Troubleshooting: The "Diluent Effect"

Expert Warning: The most common failure mode in Cetirizine analysis is peak splitting or distortion of the main peak, which can mask Impurity A or affect integration.

-

Cause: Cetirizine is a zwitterion. If the sample diluent is 100% organic (e.g., pure Methanol) while the mobile phase is highly aqueous (80% Buffer), the "solvent strength mismatch" causes the analyte to precipitate or travel faster than the mobile phase at the head of the column.

-

Correction: Always prepare the sample in a diluent that matches the initial mobile phase conditions (e.g., 80:20 Buffer:ACN).

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Cetirizine Dihydrochloride Monograph 1084. Council of Europe.

-

U.S. Pharmacopeia (USP) . Cetirizine Hydrochloride Tablets: Organic Impurities.[7][8] USP-NF.

-

International Council for Harmonisation (ICH) . Guideline Q3B(R2): Impurities in New Drug Products. (2006).[9]

-

National Center for Biotechnology Information . PubChem Compound Summary for CID 5311237 (Cetirizine Impurity A).

-

Waters Corporation . Modernization of a HILIC USP Impurity Method for Cetirizine Hydrochloride Tablets. Application Note.

Sources

- 1. veeprho.com [veeprho.com]

- 2. allmpus.com [allmpus.com]

- 3. Cetirizine EP Impurity A | 303-26-4 [chemicea.com]

- 4. epichem.com [epichem.com]

- 5. youtube.com [youtube.com]

- 6. Cetirizine impurity A CRS | LGC Standards [lgcstandards.com]

- 7. shimadzu.com [shimadzu.com]

- 8. lcms.cz [lcms.cz]

- 9. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Pharmacological Activity and Therapeutic Potential of Cetirizine Amide Derivatives

[1]

Executive Summary

Cetirizine, a second-generation H1-antihistamine, is characterized by its zwitterionic nature, high selectivity for the H1 receptor, and minimal blood-brain barrier (BBB) penetration. While the parent compound is a cornerstone in allergy management, recent medicinal chemistry efforts have focused on cetirizine amide derivatives to expand its therapeutic window beyond simple histamine blockade.

This guide analyzes these derivatives, specifically focusing on their shift from classical H1 antagonism toward pleiotropic anti-inflammatory and immunomodulatory activities . Key findings indicate that while masking the carboxylic acid moiety may attenuate H1 affinity, it significantly enhances lipophilicity and unlocks potent inhibition of T-cell proliferation and oxidative burst responses.

Chemical Synthesis & Structural Modifications[1][2][3]

The core rationale for synthesizing amide derivatives lies in modifying the carboxylic acid tail (position C-2 of the ethoxyacetic acid chain). This moiety is responsible for the zwitterionic character of cetirizine (interacting with the piperazine nitrogen).[1][2]

General Synthetic Pathway

The synthesis generally proceeds via nucleophilic substitution.[3] The carboxylic acid of cetirizine is activated (e.g., via thionyl chloride to the acid chloride or using coupling agents like EDC/NHS) and then reacted with various amines (primary, secondary, or hydrazines).

Key Derivatives Identified in Literature:

-

Primary Amide (Cetirizine Amide): Often an intermediate or impurity (CAS 83881-37-2).

-

Substituted Anilides: Reaction with phenylenediamines.

-

Hydrazides: Reaction with hydrazine hydrate (potential antimicrobial pharmacophore).

-

Thio-derivatives: Reaction with thiourea.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of Cetirizine to its amide analogues.

Caption: General synthetic pathway for converting Cetirizine to amide derivatives via nucleophilic substitution.

Pharmacological Profile[4][5][6][7][8][9][10][11][12]

H1 Antihistaminic Activity: The Salt Bridge Dilemma

Cetirizine's high affinity for the H1 receptor relies heavily on an electrostatic interaction (salt bridge) between its carboxylate anion and the amino group of Lys179 in the receptor's transmembrane domain.

-

Effect of Amidation: Converting the carboxylate to a neutral amide removes this negative charge.

-

Prediction: Amide derivatives typically exhibit reduced H1 affinity compared to the parent acid unless they act as prodrugs (hydrolyzed back to the acid in vivo).

-

Implication: These derivatives are less likely to be purely potent antihistamines and more likely to function through alternative pathways (see below).

Anti-Inflammatory & Immunomodulatory Activity

Research by Mirza et al.[3][4] (2011) highlighted that cetirizine amide analogues (specifically those derived from phenylenediamine) possess significant anti-inflammatory properties distinct from H1 blockade.

| Assay Type | Target Mechanism | Activity of Amide Derivatives | Clinical Relevance |

| Oxidative Burst | Inhibition of Reactive Oxygen Species (ROS) in phagocytes. | Moderate to Significant (Inhibition > parent in some cases) | Potential for treating neutrophilic inflammation (e.g., severe asthma, COPD). |

| T-Cell Proliferation | Inhibition of PHA-activated T-cells.[5] | High (Compounds MPC and PPC were "remarkable") | Suggests utility in T-cell mediated delayed hypersensitivity reactions (Type IV). |

| Eosinophil Chemotaxis | Migration of eosinophils to inflammatory sites. | Retained/Enhanced (Parent cetirizine is already active here). | Reduction of late-phase allergic responses. |

Mechanism: The increased lipophilicity of the amide derivatives allows for better penetration into immune cells (T-cells, neutrophils), potentially inhibiting intracellular signaling pathways (e.g., NF-κB) more effectively than the hydrophilic parent compound.

Antimicrobial Potential

While cetirizine itself exhibits antimicrobial activity (MIC 200–2000 µg/mL), amide derivatives—particularly hydrazides —are known pharmacophores for antimicrobial action.

-

Spectrum: Broad-spectrum potential against Gram-positive (S. aureus) and Gram-negative (S. typhi) bacteria.

-

Mechanism: Likely disruption of bacterial cell membranes or interference with bacterial metabolic enzymes, independent of histamine receptors.

Structure-Activity Relationship (SAR)

The SAR of cetirizine amides can be summarized as a trade-off between receptor affinity and cellular penetration.

Caption: SAR decision tree for Cetirizine Amide derivatives highlighting the impact of the amide nitrogen substituent.

Experimental Protocols

Protocol: Synthesis of Cetirizine Amide Derivatives

Objective: To synthesize amide analogues via acid chloride activation.

-

Reagents: Cetirizine dihydrochloride (1 eq), Thionyl chloride (

, excess), Appropriate Amine (1.1 eq), Triethylamine ( -

Activation: Dissolve Cetirizine in dry DCM. Add

dropwise at 0°C. Reflux for 2-3 hours to form the acid chloride. Evaporate solvent and excess -

Coupling: Redissolve the residue in dry DCM. Add the amine and

at 0°C. Stir at room temperature (RT) for 4–6 hours (monitor via TLC). -

Workup: Wash reaction mixture with water, 5%

, and brine. Dry over anhydrous -

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (CHCl3:MeOH eluent).

Protocol: Oxidative Burst Assay (Anti-inflammatory)

Objective: To measure the inhibition of ROS production in phagocytes.

-

Cell Isolation: Isolate neutrophils/phagocytes from heparinized human blood using Ficoll-Paque gradient centrifugation.

-

Incubation: Suspend cells (

cells/mL) in Hank's Balanced Salt Solution (HBSS). -

Treatment: Incubate cells with varying concentrations of the cetirizine amide derivative (1–100 µg/mL) for 15 minutes at 37°C.

-

Stimulation: Add Zymosan or PMA (Phorbol Myristate Acetate) to stimulate ROS production.

-

Measurement: Add Luminol (chemiluminescence probe). Measure Relative Light Units (RLU) using a luminometer over 30 minutes.

-

Calculation: Calculate % Inhibition

.

References

-

Sultana, N., Arayne, M. S., Shamshad, H., Mirza, A. Z., et al. (2011).[3] "Synthesis, characterization and biological activities of cetirizine analogues." Spectroscopy, 26, 317–328.[3] Link[3]

-

Chen, C. (2008). "Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine." Current Medicinal Chemistry, 15(21), 2173-2191. Link

-

Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H1 histamine receptors: contribution of Lys191 and Thr194." Molecular Pharmacology, 61(2), 391-399. Link

-

Panda, S., et al. (2017). "An Exploratory Study on the Antimicrobial Activity of Cetirizine Dihydrochloride." Indian Journal of Pharmaceutical Sciences, 79(5). Link

-

BenchChem. (n.d.). "Cetirizine Amide | CAS 83881-37-2."[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. newsama.com [newsama.com]

- 4. In vitro antibacterial activity of some antihistaminics belonging to different groups against multi-drug resistant clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cetirizine Amide | CAS 83881-37-2 | Research Compound [benchchem.com]

An In-depth Technical Guide to the Safety Profile of Cetirizine Amide Dihydrochloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety profile is the bedrock of innovation and responsible handling. This guide provides a detailed technical analysis of the safety considerations for Cetirizine Amide Dihydrochloride (CAS No. 200707-85-3), a compound identified as a key impurity and reference standard related to the well-known antihistamine, Cetirizine Dihydrochloride.

While a comprehensive, publicly available Safety Data Sheet (SDS) for Cetirizine Amide Dihydrochloride is not readily accessible, this whitepaper will construct a robust, inferred safety profile. By leveraging data from structurally analogous compounds, analyzing its constituent chemical moieties, and applying established principles of toxicology and chemical safety, we can establish a highly reliable framework for its safe handling, storage, and emergency management. This document serves as an essential resource for any laboratory or development setting where this compound is utilized.

Chemical Identification and Structural Analysis

It is critical to distinguish Cetirizine Amide Dihydrochloride from its parent compound.

-

Cetirizine Amide Dihydrochloride:

-

Cetirizine Dihydrochloride (Parent Compound):

-

CAS Number: 83881-52-1

-

Molecular Formula: C₂₁H₂₅ClN₂O₃·2HCl

-

Structural Distinction: Features a terminal carboxylic acid group.

-

This difference, while seemingly minor, is significant. The amide group can alter the compound's reactivity, solubility, and metabolic pathways compared to the carboxylic acid, necessitating a dedicated safety evaluation.

Inferred Hazard Identification and Classification

In the absence of a specific SDS, a hazard assessment can be constructed by analyzing data from structurally related molecules. This predictive approach is a standard practice in early-stage drug development and research.

Analysis of Analogue Compounds:

A closely related impurity, (RS)-2-[2-[4-[(2-Chloro-phenyl)phenylMethyl]piperazin-1-yl]ethoxy]aceticAcidDihydrochloride (CAS 83881-59-8), provides the most direct data for inference. Its SDS indicates the following GHS classifications:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[2]

-

Eye Irritation (Category 2) - H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3) - H335: May cause respiratory irritation.[2]

-

Reproductive Toxicity (Category 2) - H361: Suspected of damaging fertility or the unborn child.[2]

-

Hazardous to the Aquatic Environment, Acute (Category 1) - H400: Very toxic to aquatic life.[2]

Furthermore, analysis of the core functional groups is instructive:

-

Piperazine: The piperazine moiety can cause skin and respiratory sensitization and, in some forms, is corrosive, causing severe skin burns and eye damage.[3]

-

Acetamide: Acetamide itself is classified as a suspected carcinogen (IARC Group 2B).[4]

Predicted Hazard Profile for Cetirizine Amide Dihydrochloride:

Based on this composite data, a cautious and protective hazard classification for Cetirizine Amide Dihydrochloride is proposed:

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Basis for Classification |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed | Analogue data[2] |

| Acute Toxicity (Dermal) | Category 4 (Predicted) | Warning | H312: Harmful in contact with skin | Analogue data[2] |

| Skin Corrosion/Irritation | Category 2 (Predicted) | Warning | H315: Causes skin irritation | Piperazine moiety[3] |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Analogue data[2] |

| Respiratory Sensitization | Category 1 (Predicted) | Danger | H334: May cause allergy or asthma symptoms | Piperazine moiety[3] |

| Reproductive Toxicity | Category 2 | Warning | H361: Suspected of damaging fertility or the unborn child | Analogue data[2] |

| Carcinogenicity | Category 2 (Predicted) | Warning | H351: Suspected of causing cancer | Acetamide moiety[4] |

Exposure Controls and Personal Protection

Given the predicted hazards, particularly respiratory sensitization and potential reproductive toxicity, stringent exposure controls are mandatory.

Engineering Controls:

-

All handling of the solid material (weighing, transfers, dissolution) must be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

-

Ensure safety showers and eyewash stations are readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE):

-

Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially after direct contact.[2]

-

Eye Protection: Chemical safety goggles are required at all times.[5]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a high risk of spillage, impervious clothing or an apron should be used.[2]

-

Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[2]

Handling and Storage Protocols

Workflow for Safe Handling: The following diagram outlines the necessary workflow for handling Cetirizine Amide Dihydrochloride powder.

Storage Conditions:

-

Store in a tightly sealed container to prevent moisture absorption.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

The storage area should be clearly labeled, and access restricted to authorized personnel.

First-Aid and Emergency Procedures

A clear, decisive emergency response plan is crucial. The following protocols are based on the inferred hazard profile.

Emergency Response Decision Tree:

Spill Response Protocol:

-

Evacuate: Immediately alert others and evacuate the immediate spill area.

-

Protect: Wear appropriate PPE, including respiratory protection, before re-entering the area.

-

Contain: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, surround with an absorbent material (e.g., vermiculite).

-

Clean: Carefully sweep up the contained material (or absorb the liquid) and place it into a sealed, labeled hazardous waste container.[5]

-

Decontaminate: Clean the spill area thoroughly with soap and water, followed by a 70% ethanol wipe-down.

-

Dispose: Dispose of all cleanup materials as hazardous waste according to institutional and local regulations.[5]

Conclusion

Cetirizine Amide Dihydrochloride is a compound that requires careful and informed handling. While a specific, validated SDS is not widely available, a robust safety protocol can be effectively implemented by analyzing its chemical structure and data from closely related analogues. The evidence strongly suggests that this compound should be treated as harmful if swallowed or in contact with skin, an eye and respiratory irritant, and a potential reproductive toxicant and sensitizer. By adhering to the stringent engineering controls, personal protective equipment standards, and emergency protocols outlined in this guide, researchers and drug development professionals can ensure a safe laboratory environment while working with this important reference compound.

References

-

Allmpus Lab. (n.d.). CETIRIZINE USP RELATED COMPOUND C. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic acid. Retrieved from [Link]

-

Angene. (n.d.). Cetirizine Amide Dihydroc. Retrieved from [Link]

-

FDA Global Substance Registration System (GSRS). (n.d.). ACETAMIDE, 2-(2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINYL)ETHOXY)-. Retrieved from [Link]

Sources

Origin of Amide Impurities in Cetirizine Synthesis: A Mechanistic & Process Control Guide

This in-depth technical guide details the origin, mechanism, and mitigation of amide impurities in the synthesis of Cetirizine Dihydrochloride.

Executive Summary

In the industrial synthesis of Cetirizine Dihydrochloride (a second-generation H1-antihistamine), the control of process-related impurities is critical for meeting ICH Q3A(R2) guidelines. While oxidative degradants (N-oxides) and starting material residues (Impurity A) are common, amide impurities represent a distinct kinetic challenge.

The primary amide impurity, Cetirizine Amide (2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide), typically arises not from de novo side reactions, but from incomplete hydrolysis of the nitrile or amide precursors used in the principal synthetic routes. This guide analyzes the thermodynamic and kinetic barriers that lead to the persistence of this impurity and establishes a self-validating protocol for its elimination.

Chemical Architecture & Impurity Landscape

To understand the origin, we must first define the structural relationship between the active pharmaceutical ingredient (API) and its amide precursor.

| Compound | Chemical Name | CAS Number | Role |

| Cetirizine | [2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | 83881-51-0 | API |

| Cetirizine Amide | 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide | 83881-37-2 | Intermediate / Impurity |

| Impurity A (EP) | 1-[(4-chlorophenyl)phenylmethyl]piperazine | 303-26-4 | Starting Material |

| Impurity B (EP) | (4-chlorophenyl)phenylmethanone | 134-85-0 | Degradant |

Note: While European Pharmacopoeia (EP) Impurity A refers to the piperazine backbone, the Cetirizine Amide is often monitored as a specific process-related impurity (sometimes referred to as "Cetamide" in patent literature) arising from the hydrolysis step.

Mechanistic Origins of Amide Formation

The presence of Cetirizine Amide is almost exclusively due to Process Stalling during the hydrolysis of the nitrile intermediate.

The Nitrile Route (Dominant Pathway)

The most common industrial route involves the alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetonitrile, followed by hydrolysis.

The Mechanism:

Hydrolysis of a nitrile (

-

Step 1 (Fast): Hydration of the nitrile to the Primary Amide .

-

Step 2 (Slow): Hydrolysis of the amide to the Carboxylic Acid .

The reaction often "stalls" at the amide stage because the amide resonance stabilization makes the carbonyl carbon less electrophilic, requiring harsher conditions (higher temperature/pH) to proceed to the acid.

Visualization of the Kinetic Trap

The following diagram illustrates the reaction pathway and the specific kinetic trap where the amide impurity accumulates.

Caption: The hydrolysis pathway showing the Amide as a stable intermediate (Kinetic Trap) requiring high activation energy to convert to Cetirizine.

Critical Process Parameters (CPPs)

To mitigate the amide impurity, specific CPPs must be controlled. The transition from Amide to Acid is the rate-determining step.

pH Dependence[2]

-

Acidic Hydrolysis (HCl): Requires high molarity (typically 4N - 6N HCl). The protonation of the amide oxygen activates the carbonyl, but the ammonium leaving group is not highly favorable.

-

Alkaline Hydrolysis (KOH/NaOH): Often preferred.[1] The hydroxide ion is a strong nucleophile. However, the resulting carboxylate anion (

) is resonance stabilized and does not react further, driving the equilibrium forward.-

Risk: If the base concentration drops (consumed by the reaction), the rate slows drastically, leaving residual amide.

-

Temperature & Time

-

Amide Stability: Cetirizine amide is stable at room temperature.

-

Requirement: Reflux conditions (typically >90°C) are mandatory for >4 hours to ensure <0.1% amide content. Lower temperatures (e.g., 60°C) will yield a mixture of acid and amide.

Experimental Protocols

Protocol: Synthesis of Cetirizine Amide (Reference Standard)

To accurately quantify the impurity, you must synthesize the standard.

-

Purpose: To generate a reference marker for HPLC.

-

Method: Partial hydrolysis of the nitrile using alkaline hydrogen peroxide (Radziszewski reaction conditions) which stops selectively at the amide.

-

Dissolve: 10.0 g of 2-[4-(4-chlorobenzhydryl)piperazin-1-yl]ethoxyacetonitrile in 100 mL ethanol.

-

Add: 20 mL of 6N NaOH and 10 mL of 30%

. -

React: Stir at 40°C for 2 hours (Monitor by TLC/HPLC).

-

Quench: Add sodium sulfite solution to quench excess peroxide.

-

Extract: Extract with Dichloromethane (DCM). Wash with water.

-

Isolate: Evaporate solvent to yield Cetirizine Amide as a white solid/foam.

-

Validate: Confirm structure via IR (Amide peaks at ~1680 cm⁻¹) and Mass Spec (M+1: ~416).

Protocol: Validated Hydrolysis for Amide Elimination

This protocol ensures the conversion of the amide intermediate to Cetirizine is complete.

-

Charge: 50.0 g of Nitrile or Amide intermediate into a reactor.

-

Solvent: Add 250 mL of Isopropanol (facilitates solubility).

-

Reagent: Add 100 mL of Potassium Hydroxide (KOH) solution (40% w/v).

-

Note: KOH is preferred over NaOH due to higher solubility in alcohols.

-

-

Reflux: Heat to reflux (~85-90°C) for 12 hours .

-

Checkpoint: Sample at 4, 8, and 12 hours.

-

-

IPC (In-Process Control): Analyze via HPLC.

-

Acceptance Criteria: Amide Impurity < 0.10%.

-

Action: If > 0.10%, continue reflux for 4 hours.

-

-

Workup:

-

Cool to 25°C.

-

Adjust pH to 4.5 - 5.0 with dilute HCl (Isoelectric point precipitation).

-

Extract Cetirizine acid into Dichloromethane.

-

Analytical Control Strategy

Detection of the amide requires a specific HPLC method capable of separating the zwitterionic API from the non-ionic amide.

HPLC Conditions:

-

Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.05M

buffer (pH 3.0). -

Mobile Phase B: Acetonitrile.

-

Gradient: 0-5 min (20% B), 5-25 min (20% -> 80% B).

-

Wavelength: 230 nm.

Logic Flow for Impurity Control:

Caption: Decision tree for In-Process Control (IPC) of amide impurities.

References

-

European Pharmacopoeia (Ph.[2] Eur.) 10.0 . Cetirizine Dihydrochloride Monograph (01/2017:1084). Strasbourg: Council of Europe.

-

Opatica, D. et al. (2012). Process for the preparation of Cetirizine. US Patent 8,119,805.

-

Singh, R. et al. (2016). Identification, Characterization and Synthesis of Process Related Unknown Impurity in Cetirizine Dihydrochloride. Asian Journal of Chemistry, 29(2), 409-413.

- Brown, H.C. et al. (1998). Mechanism of Amide Hydrolysis. Journal of Organic Chemistry. (General reference for amide kinetics).

-

SynThink Chemicals. (2023). Cetirizine Impurity Profiling.

Sources

Physicochemical Characterization of Cetirizine Amide Dihydrochloride: An In-depth Technical Guide

This guide provides a comprehensive overview of the physicochemical properties and analytical methodologies for the characterization of cetirizine amide dihydrochloride, a critical intermediate and related substance in the synthesis of the widely used second-generation antihistamine, cetirizine dihydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the analysis of these compounds.

Introduction: The Significance of Cetirizine and Its Related Substances

Cetirizine dihydrochloride is a potent and selective histamine H1-receptor antagonist utilized extensively in the treatment of allergic rhinitis, chronic urticaria, and other allergic conditions.[1] Its efficacy and favorable safety profile, particularly its non-sedating nature, have established it as a cornerstone in allergy management.[2] The synthesis and purification of cetirizine dihydrochloride invariably involve the formation of related substances and impurities that must be rigorously controlled to ensure the quality, safety, and efficacy of the final drug product.

Among these, cetirizine amide dihydrochloride holds particular importance as it is a key intermediate in several synthetic routes to cetirizine.[3] Its effective conversion to the final active pharmaceutical ingredient (API) and the control of its levels as a potential impurity are critical aspects of process chemistry and quality control. A thorough understanding of the physicochemical characteristics of both cetirizine dihydrochloride and its amide analogue is therefore essential for robust analytical method development, validation, and impurity profiling.

Physicochemical Profile of Cetirizine Dihydrochloride

A comprehensive understanding of the parent compound, cetirizine dihydrochloride, provides the necessary context for the characterization of its amide-related substance.

Structural and Chemical Properties

-

Chemical Name: (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid dihydrochloride[4]

-

Molecular Formula: C₂₁H₂₅ClN₂O₃ · 2HCl[5]

-

Molecular Weight: 461.81 g/mol [5]

-

CAS Number: 83881-52-1[5]

-

Structure:

Physical Properties

The physical properties of cetirizine dihydrochloride are summarized in the table below.

| Property | Value | References |

| Appearance | White or almost white crystalline powder | [7] |

| Solubility | Freely soluble in water; soluble in ethanol and methanol; practically insoluble in acetone and methylene chloride. | [7][8] |

| Melting Point | Approximately 228.22°C | [8] |

| pKa | Zwitterionic nature with multiple pKa values reported. | [1][6] |

| UV λmax | Approximately 230-232 nm in aqueous solutions. | [9][10] |

Cetirizine Amide Dihydrochloride: A Key Related Substance

Cetirizine amide dihydrochloride is a primary synthetic precursor to cetirizine dihydrochloride. Its characterization is crucial for monitoring the completeness of the hydrolysis step during synthesis and for its quantification as a potential impurity in the final API.

Structural and Chemical Properties

-

Chemical Name: 2-(2-{4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetamide dihydrochloride[11]

-

Molecular Formula: C₂₁H₂₆ClN₃O₂ · 2HCl[12]

-

Structure: Structurally similar to cetirizine, with a primary amide group in place of the carboxylic acid.

Synthesis and Formation

Cetirizine amide is synthesized through various routes, often involving the N-alkylation of 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine with 2-(2-chloroethoxy)acetamide.[3] It is subsequently converted to cetirizine via acid-catalyzed hydrolysis.[11]

Synthesis and Hydrolysis of Cetirizine Amide

Analytical Characterization Methodologies

The cornerstone of characterizing cetirizine amide dihydrochloride lies in robust analytical techniques capable of separating it from the parent drug and other related impurities. High-Performance Liquid Chromatography (HPLC) is the predominant method for this purpose.

High-Performance Liquid Chromatography (HPLC)

The separation of cetirizine and its amide-related substance is typically achieved using reversed-phase HPLC with UV detection. The difference in polarity between the carboxylic acid group of cetirizine and the amide group of the related substance allows for effective chromatographic resolution.

This protocol provides a general framework for the separation and quantification of cetirizine amide in a cetirizine dihydrochloride sample.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate, pH 3.8 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Solutions Preparation:

-

Mobile Phase Preparation: Prepare a 0.05 M solution of sodium dihydrogen phosphate in HPLC-grade water and adjust the pH to 3.8 with phosphoric acid. Filter and degas both mobile phase A and B.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of cetirizine dihydrochloride and cetirizine amide dihydrochloride reference standards in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 1 µg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve the cetirizine dihydrochloride sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (mobile phase) to ensure a clean baseline.

-

Inject the standard solution to determine the retention times and response factors of cetirizine and cetirizine amide.

-

Inject the sample solution to identify and quantify cetirizine amide and other impurities.

HPLC Analysis Workflow

Spectroscopic Characterization

Both cetirizine and its amide analogue exhibit a UV absorption maximum around 230 nm, attributable to the shared chromophore of the diphenylmethylpiperazine moiety.[10] While not suitable for differentiation in a mixture, UV spectroscopy is the primary detection method in HPLC analysis.

IR spectroscopy can be a valuable tool for distinguishing between cetirizine and its amide. Key differentiating features would be the presence of a strong carbonyl stretch from the carboxylic acid in cetirizine (around 1700-1730 cm⁻¹) and the characteristic amide I and amide II bands in cetirizine amide (around 1630-1695 cm⁻¹ and 1515-1580 cm⁻¹, respectively).

¹H and ¹³C NMR spectroscopy provide definitive structural elucidation. For cetirizine amide, the presence of signals corresponding to the -CONH₂ protons would be a key diagnostic feature, differentiating it from the carboxylic acid proton of cetirizine.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and confirmation of cetirizine amide. The difference in molecular weight between cetirizine (388.89 g/mol for the free base) and cetirizine amide (387.9 g/mol for the free base) allows for their differentiation.[13][14] Fragmentation patterns can further confirm the structures.

Summary and Conclusion

The physicochemical characterization of cetirizine amide dihydrochloride is integral to ensuring the quality and purity of cetirizine dihydrochloride API. While sharing a common structural backbone with the parent drug, its distinct functional group necessitates specific analytical approaches for its identification and quantification. This guide has outlined the key physicochemical properties of both compounds and provided a detailed framework for their analytical characterization, with a focus on HPLC as the primary separative technique. By implementing robust analytical methodologies, researchers and drug development professionals can effectively monitor and control the levels of cetirizine amide, thereby ensuring the safety and efficacy of the final pharmaceutical product.

References

-

Flum, D. P., & Senanayake, C. H. (2000). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 5(2), 110-116. [Link]

-

SIELC Technologies. (n.d.). HPLC Methods for analysis of Cetirizine. Helix Chromatography. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine. [Link]

-

Jaber, A. M. Y., Al-Sherife, H. A., & Al-Zoubi, R. M. (2008). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 482-489. [Link]

-

Patel, D. J., et al. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. YMER, 23(11). [Link]

-

Reiter, J., Trinka, P., & Ferenc, L. (2012). New manufacturing procedure of cetirizine. Organic Process Research & Development, 16(8), 1438-1443. [Link]

-

Pharmaffiliates. (n.d.). Cetirizine-impurities. [Link]

- Google Patents. (n.d.). Process for obtaining Cetirizine dihydrochloride.

-

Analytica Chemie. (n.d.). Cetirizine Dihydrochloride Imp. G (EP) as Dihydrochloride. [Link]

- Khan, M. I., et al. (2013). Thermodynamic and Solution Properties of Amphiphilic Anti-Allergic Drug Cetirizine HCl. Journal of the Chemical Society of Pakistan, 35(3).

- Google Patents. (n.d.). Method for detecting related substances in cetirizine hydrochloride sample.

-

Zhang, Y., et al. (2017). Non-target impurity profiling of marketplace Cetirizine using high resolution mass spectrometry and multivariate data analysis. Rapid Communications in Mass Spectrometry, 31(5), 451-458. [Link]

-

Dogan, G. M. (2011). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. African Journal of Pharmacy and Pharmacology, 5(7), 896-902. [Link]

-

SynThink. (n.d.). Cetirizine EP Impurities & USP Related Compounds. [Link]

-

Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. [Link]

-

World Wide Journals. (n.d.). Chemistry. [Link]

-

Magar, L., et al. (2018). Isolation, Synthesis and Characterization of Novel Process Related Impurities in Cetirizine Dihydrochloride by Mass and NMR Spectrometry. Journal of the Korean Chemical Society, 62(1), 58-65. [Link]

-

Wikipedia. (n.d.). Cetirizine. [Link]

-

de Oliveira, A. R. M., et al. (2006). Determination of cetirizine in tablets and compounded capsules: Comparative study between CE and HPLC. Journal of the Brazilian Chemical Society, 17(4), 783-788. [Link]

-

Bakshi, M., & Singh, S. (2002). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Pharmaceutical Research, 19(8), 1209-1214. [Link]

-

Veeprho. (n.d.). Cetirizine Related Compound A (2HCl). [Link]

-

Testa, B., et al. (2000). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry, 43(5), 823-834. [Link]

-

SynThink. (n.d.). Cetirizine Amide. [Link]

-

Gjerde, H., et al. (2010). Spectrophotometric method for the Estimation of Cetirizine Hydrochloride in Pharmaceutical preparation. International Journal of Pharmaceutical Sciences and Research, 1(7), 123-127. [Link]

-

Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. [Link]

-

Journal of Food and Drug Analysis. (2007). Extractive spectrophotometric determination of cetirizine dihydrochloride in pure and pharmaceutical preparations. [Link]

-

Chen, C. (2008). Physicochemical, Pharmacological and Pharmacokinetic Properties of the Zwitterionic Antihistamines Cetirizine and Levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191. [Link]

-

El Walily, A. F. M., et al. (1998). Spectrophotometric and high performance liquid chromatographic determination of cetirizine dihydrochloride in pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 435-442. [Link]

-

Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current medicinal chemistry, 15(21), 2173–2191. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cetirizine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jfda-online.com [jfda-online.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]

- 8. Cetirizine dihydrochloride CAS#: 83881-52-1 [m.chemicalbook.com]

- 9. mospbs.com [mospbs.com]

- 10. ajpaonline.com [ajpaonline.com]

- 11. Cetirizine Amide | CAS 83881-37-2 | Research Compound [benchchem.com]

- 12. Cetirizine Amide Dihydrochloride | LGC Standards [lgcstandards.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. synthinkchemicals.com [synthinkchemicals.com]

Methodological & Application

Application Note: HPLC Method Development for Cetirizine Amide Dihydrochloride Detection

Executive Summary

In the synthesis and stability profiling of Cetirizine Dihydrochloride , the presence of Cetirizine Amide (2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetamide) is a critical quality attribute.[1] This compound, designated as Related Compound C by the USP, represents both a potential synthesis intermediate (hydrolysis of the nitrile precursor) and a degradation product.

Standard pharmacopoeial methods for Cetirizine often focus on the separation of the oxidative degradant (Chlorobenzhydryl piperazine, EP Impurity A). However, the Amide poses a unique chromatographic challenge due to its structural similarity to the active pharmaceutical ingredient (API) and its distinct ionization behavior.

This guide details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed specifically to resolve the Amide from the API and other related impurities, leveraging pH-dependent selectivity to ensure compliance with ICH Q3A/B guidelines.[1]

Chemical Basis & Separation Logic[1]

To develop a high-fidelity method, one must understand the "Chromatographic Personality" of the analyte versus the matrix.

Structural Analysis[1]

-

Cetirizine (API): Contains a carboxylic acid tail.[1] It is zwitterionic.[2] At neutral pH, it exists as a zwitterion (carboxylate anion/piperazinium cation).

-

Cetirizine Amide (Analyte): The carboxylic acid is replaced by a primary amide (

).[1] The amide group is neutral and does not ionize in the standard pH 2–8 range. Consequently, the Amide behaves as a cation (due to the piperazine nitrogen) but lacks the anionic character of the API.

The pH Switch Strategy

The separation hinges on the ionization state of the API's carboxylic acid (

-

At pH 2.5 (Acidic):

-

At pH 4.5 - 5.5 (Intermediate):

-

API: Carboxylic acid begins to ionize (

).[1] The molecule becomes zwitterionic, reducing its retention on a C18 column compared to its cationic form. -

Amide: Remains cationic.

-

Result: The API elutes earlier (or shifts significantly), while the Amide's retention remains relatively stable. This "retention shift" creates the necessary window for resolution.

-

Synthesis & Degradation Pathway

Understanding the origin of the impurity aids in identifying it during "forced degradation" studies.

Figure 1: The chemical relationship between the Nitrile precursor, the Amide intermediate, and the final Cetirizine API.[1]

Method Development Protocol

Instrumentation & Materials

-

System: HPLC with Quaternary Gradient Pump and PDA/UV Detector.

-

Column: L1 Packing (C18), end-capped.[1] Recommendation: Waters Symmetry C18 or Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

-

Reagents:

Mobile Phase Preparation

Buffer Selection: Phosphate buffer is chosen for its buffering capacity at low pH.

-

Preparation: Dissolve 1.36 g of

in 1000 mL of water. Adjust pH to 3.5 ± 0.05 with dilute phosphoric acid.-

Why pH 3.5? This is the compromise point. It suppresses silanol activity (reducing tailing for the basic piperazine) while keeping the carboxylic acid of the API partially suppressed to maintain peak shape, yet distinct enough from the amide.

-

Optimized Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column Temp | 30°C | Improves mass transfer and peak symmetry for viscous amides.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure management for 5µm columns. |

| Injection Vol | 20 µL | High volume allowed due to strong UV absorbance. |

| Detection | UV @ 230 nm | Max absorbance for the chlorobenzene chromophore. |

| Run Time | 30 Minutes | Sufficient to elute late-eluting dimers.[1] |

Gradient Program

An isocratic hold is used initially to resolve the polar degradants, followed by a gradient to elute the Amide and less polar impurities.

| Time (min) | Mobile Phase A (Buffer) % | Mobile Phase B (Acetonitrile) % | Phase |

| 0.0 | 70 | 30 | Equilibration |

| 2.0 | 70 | 30 | Isocratic Hold |

| 20.0 | 40 | 60 | Linear Gradient |

| 25.0 | 40 | 60 | Wash |

| 26.0 | 70 | 30 | Re-equilibration |

| 30.0 | 70 | 30 | End |

Step-by-Step Experimental Workflow

Step 1: Standard Preparation

Objective: Create a self-validating system suitability standard.

-

Stock Solution A (API): Dissolve 25 mg Cetirizine Dihydrochloride in 25 mL Mobile Phase A.

-

Stock Solution B (Amide): Dissolve 5 mg Cetirizine Amide Reference Standard in 50 mL Mobile Phase A. Note: Amide solubility is lower; sonicate if necessary.

-

System Suitability Solution: Transfer 5 mL of Stock A and 5 mL of Stock B into a 50 mL flask. Dilute to volume with Mobile Phase.

-

Target Conc: ~100 µg/mL API and ~10 µg/mL Amide.

-

Step 2: System Suitability Testing

Inject the System Suitability Solution (n=6).[3] Verify the following acceptance criteria before proceeding to sample analysis.

-

Resolution (

): > 2.0 between Cetirizine and Cetirizine Amide. -

Tailing Factor (

): < 2.0 for both peaks (Critical for the amide, which tends to tail).

Step 3: Sample Analysis

-

Weigh 20 mg of the drug substance.[5]

-

Dissolve in 20 mL of Mobile Phase (diluent).

-

Filter through a 0.45 µm PVDF filter (Nylon filters may bind the amide).

-

Inject and compare retention times against the standard.

Troubleshooting & Optimization Logic

If the Resolution (

Figure 2: Decision tree for troubleshooting resolution issues between Cetirizine and its Amide impurity.

References

-

United States Pharmacopeia (USP). Cetirizine Hydrochloride Monograph: Related Compounds.[6][7][8][9][10] USP-NF.[1][6][8][11] [1]

-

European Pharmacopoeia (Ph.[5][7][10][12][13] Eur.). Cetirizine Dihydrochloride: Impurity Profiling.[5][12][13] EDQM.[10]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3068840, Cetirizine Amide. Retrieved October 26, 2025. [1]

-

International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

-

J. Pharm. Biomed. Anal. Stability indicating HPLC method for Cetirizine.[3] (General reference for stability context).

Sources

- 1. Cetirizine amide | C21H26ClN3O2 | CID 3068840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. helixchrom.com [helixchrom.com]

- 3. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uspnf.com [uspnf.com]

- 5. drugfuture.com [drugfuture.com]

- 6. Cetirizine Hydrochloride Orally Disintegrating Tablets [doi.usp.org]

- 7. Cetirizine Hydrochloride | C21H27Cl3N2O3 | CID 55182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cetirizine Amide | 83881-37-2 [chemicalbook.com]

- 9. uspnf.com [uspnf.com]

- 10. Cetirizine impurity A EP Reference Standard CAS 303-26-4 Sigma Aldrich [sigmaaldrich.com]

- 11. scribd.com [scribd.com]

- 12. Cetirizine impurity A CRS | LGC Standards [lgcstandards.com]

- 13. synthinkchemicals.com [synthinkchemicals.com]

Technical Application Note: Controlled Synthesis of Cetirizine Amide Dihydrochloride (Reference Standard Grade)

This Application Note provides a rigorous, scientifically grounded protocol for the synthesis of Cetirizine Amide Dihydrochloride (EP Impurity A), a critical reference standard for pharmaceutical quality control.

Executive Summary & Scientific Rationale

Cetirizine Amide (2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide) is designated as Impurity A in the European Pharmacopoeia (EP) monograph for Cetirizine Dihydrochloride. It typically arises from the incomplete hydrolysis of the nitrile intermediate during the industrial synthesis of Cetirizine or as a degradation product.

To support analytical method validation (HPLC/LC-MS) and toxicological qualification, high-purity reference standards are required. While de novo synthesis from piperazine precursors is possible, this protocol details a Direct Derivatization Strategy starting from Cetirizine Dihydrochloride (API). This route is selected for its:

-

Accessibility: Utilizes readily available bulk API.

-

Stereochemical Integrity: Preserves the chirality of the benzhydryl center (if starting from Levocetirizine).

-